molecular formula C13H16FNO B6610109 1-benzoyl-3-(fluoromethyl)piperidine CAS No. 2156488-08-1

1-benzoyl-3-(fluoromethyl)piperidine

Cat. No. B6610109
CAS RN: 2156488-08-1
M. Wt: 221.27 g/mol
InChI Key: APXHWZJYCJGATI-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(fluoromethyl)piperidine (1-BFP) is a novel, synthetic, fluorinated piperidine molecule with potential applications in medicinal chemistry and drug discovery. It is a substituted piperidine with a benzoyl group at the 1-position and a fluoromethyl group at the 3-position. 1-BFP is a versatile compound that has been used in a wide range of scientific research applications, including as a substrate for enzymes and as a ligand for receptors. It has also been used as a model compound for the study of structure-activity relationships in medicinal chemistry.

Scientific Research Applications

1-benzoyl-3-(fluoromethyl)piperidine has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, such as cytochrome P450, and as a ligand for receptors, such as the serotonin 5-HT1A receptor. It has also been used as a model compound in the study of structure-activity relationships in medicinal chemistry. In addition, 1-benzoyl-3-(fluoromethyl)piperidine has been used in the synthesis of a wide range of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase.

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(fluoromethyl)piperidine is not yet fully understood. However, it is believed that the benzoyl group at the 1-position of the molecule binds to the active site of enzymes and receptors, while the fluoromethyl group at the 3-position provides additional binding interactions. These binding interactions allow 1-benzoyl-3-(fluoromethyl)piperidine to act as a substrate or ligand for enzymes and receptors, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-benzoyl-3-(fluoromethyl)piperidine are not yet fully understood. However, it has been shown to act as a substrate for enzymes and as a ligand for receptors, suggesting that it may have a range of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-benzoyl-3-(fluoromethyl)piperidine in laboratory experiments is its versatility. It can be used as a substrate for enzymes and as a ligand for receptors, allowing it to be used in a wide range of scientific research applications. However, 1-benzoyl-3-(fluoromethyl)piperidine is a synthetic molecule and its biochemical and physiological effects are not yet fully understood. Therefore, it should be used with caution in laboratory experiments.

Future Directions

For research into 1-benzoyl-3-(fluoromethyl)piperidine include further exploration of its biochemical and physiological effects and its potential applications in drug discovery. Additionally, further research into the synthesis and structure-activity relationships of 1-benzoyl-3-(fluoromethyl)piperidine could lead to the development of more potent and selective compounds with potential therapeutic applications. Finally, further research into the mechanism of action of 1-benzoyl-3-(fluoromethyl)piperidine could lead to a better understanding of how it interacts with enzymes and receptors.

Synthesis Methods

1-benzoyl-3-(fluoromethyl)piperidine can be synthesized using a variety of methods. One method is the reaction of 1-chloro-3-fluoromethyl piperidine with benzoyl chloride in the presence of triethylamine as a base. This reaction produces 1-benzoyl-3-(fluoromethyl)piperidine in high yields. Other methods for the synthesis of 1-benzoyl-3-(fluoromethyl)piperidine include the reaction of 1-chloro-3-fluoromethyl piperidine with benzoic acid in the presence of a catalytic amount of p-toluenesulfonic acid and the reaction of 1-chloro-3-fluoromethyl piperidine with benzyl bromide in the presence of sodium hydride.

properties

IUPAC Name

[3-(fluoromethyl)piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-9-11-5-4-8-15(10-11)13(16)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXHWZJYCJGATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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